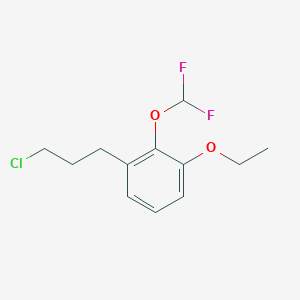

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene

描述

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group, and an ethoxy group. Its molecular formula is C₁₂H₁₅ClF₂O₂, with a molar mass of approximately 264.65 g/mol (calculated by adjusting the brominated analog’s data from ).

属性

分子式 |

C12H15ClF2O2 |

|---|---|

分子量 |

264.69 g/mol |

IUPAC 名称 |

1-(3-chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene |

InChI |

InChI=1S/C12H15ClF2O2/c1-2-16-10-7-3-5-9(6-4-8-13)11(10)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |

InChI 键 |

CAHBLTIHVYSYIY-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=CC(=C1OC(F)F)CCCCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloropropane, 2-difluoromethoxybenzene, and 3-ethoxybenzene.

Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or a Lewis acid like aluminum chloride (AlCl3).

Reaction Steps: The synthesis involves a series of reactions, including halogenation, etherification, and Friedel-Crafts alkylation, to introduce the desired functional groups onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene may involve large-scale batch or continuous processes. The key steps include:

Raw Material Procurement: Sourcing high-purity starting materials.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

化学反应分析

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or alkenes.

Esterification and Etherification: The ethoxy group can participate in esterification and etherification reactions, forming esters and ethers, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the chloropropyl group can yield various substituted benzene derivatives.

科学研究应用

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Alkyl Chain Analogs

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene (CAS: 1805890-53-2)

- Key Differences :

- Halogen Substitution : Bromine (Br) vs. Chlorine (Cl) in the propyl chain.

- Ethoxy Position : 6-ethoxy vs. 3-ethoxy on the benzene ring.

- Impact on Properties: Molar Mass: The brominated analog has a higher molar mass (309.15 g/mol) due to Br’s larger atomic weight compared to Cl. Boiling Point: Predicted boiling point for the brominated compound is 308.7±37.0 °C (). The chlorinated analog likely has a lower boiling point due to reduced molecular weight and weaker intermolecular forces.

| Property | 1-(3-Chloropropyl)-... | 1-(3-Bromopropyl)-... |

|---|---|---|

| Molar Mass (g/mol) | ~264.65 | 309.15 |

| Boiling Point (°C) | Not reported | 308.7±37.0 (Predicted) |

| Density (g/cm³) | Not reported | 1.357±0.06 (Predicted) |

Pesticide-Related Compounds

Flufenprox (CAS: Not provided)

- Structure : Contains a 4-ethoxyphenyl group and trifluoropropoxy substituents ().

- Comparison :

- Both compounds feature ethoxy and fluorinated groups, which enhance metabolic stability. However, flufenprox’s trifluoropropoxy group may offer greater steric bulk and lipophilicity compared to the target compound’s difluoromethoxy group.

- Application : Flufenprox is explicitly used as a pesticide, while the target compound’s role remains unconfirmed.

Triadimefon (CAS: Not provided)

Chloropropyl-Containing Compounds

(3-Chloropropyl)diethoxymethylsilane (CAS: 13501-76-3)

- Comparison: Shares the 3-chloropropyl chain but incorporates a silane backbone ().

生物活性

1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene is an organic compound notable for its unique structural features, which include a chloropropyl group and difluoromethoxy substituents on a benzene ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

- Molecular Formula : C12H15ClF2O2

- Molecular Weight : Approximately 264.70 g/mol

- CAS Number : 1803868-74-7

The presence of halogens (chlorine and fluorine) typically enhances the compound's reactivity and biological activity, making it a subject of interest for further research.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives of chloropropyl-substituted compounds have shown efficacy against various bacterial strains.

- Antitumor Potential : Structure-activity relationship studies suggest that modifications in the halogen substituents can influence the anticancer properties of related compounds.

- Neuroactive Effects : Certain fluorinated compounds have been linked to neuroactive properties, indicating potential applications in treating neurological disorders.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene | Antimicrobial, Antitumor | Potential for further development |

| 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene | Moderate Antimicrobial | Bromine substitution alters activity |

| 1-(3-Chlorobutyl)-2-(difluoromethoxy)-3-ethoxybenzene | Increased Antitumor Activity | Longer alkyl chain enhances efficacy |

Case Studies

- Antimicrobial Efficacy : A study conducted on various chloropropyl derivatives demonstrated that 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential as a lead compound for developing new antibiotics.

- Antitumor Research : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent.

- Neuropharmacological Studies : Research exploring the neuroactive properties of similar fluorinated compounds has suggested that 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Mechanistic Insights

The biological activity of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-ethoxybenzene can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could explain its antitumor effects.

- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could be explored for neuropharmacological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。